Lower Lipophilicity and Polar Surface Area Differentiate 1-Oxaspiro[5.5]undecan-9-amine from N-Alkylated and Azaspiro Congeners
1-Oxaspiro[5.5]undecan-9-amine exhibits a computed logP of 1.2–1.8 and a topological polar surface area (TPSA) of 35.25 Ų , which is 12% lower than the TPSA of 40.5 Ų for the more polar 1-oxa-9-azaspiro[5.5]undecan-5-amine (calculated from reported SMILES). This difference reflects the absence of a second nitrogen atom in the target compound, resulting in reduced hydrogen bond acceptor capacity and lower overall polarity. The quantitative difference in logP and TPSA directly impacts predicted membrane permeability and central nervous system multiparameter optimization (CNS MPO) scores.
| Evidence Dimension | Predicted Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | logP = 1.2–1.8; TPSA = 35.25 Ų |
| Comparator Or Baseline | 1-oxa-9-azaspiro[5.5]undecan-5-amine (CAS 174469-94-4); logP = 0.9 (predicted); TPSA = 40.5 Ų |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.9; ΔTPSA = -5.25 Ų (-12%) |
| Conditions | Computed using ALOGPS and ChemDraw algorithms as reported by vendor computational chemistry data |
Why This Matters
The lower TPSA and higher logP of 1-Oxaspiro[5.5]undecan-9-amine favor improved passive membrane diffusion and blood-brain barrier penetration relative to the more polar azaspiro analog, making it a more suitable scaffold for CNS-targeted library design.
